molecular formula C14H21NO2S B11178258 1-(Benzylsulfonyl)-3,5-dimethylpiperidine

1-(Benzylsulfonyl)-3,5-dimethylpiperidine

Cat. No.: B11178258
M. Wt: 267.39 g/mol
InChI Key: XAIJIYBFEHXESM-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-3,5-dimethylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The benzylsulfonyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzylsulfonyl)-3,5-dimethylpiperidine can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dimethylpiperidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-3,5-dimethylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-3,5-dimethylpiperidine can be compared with other piperidine derivatives:

    1-(Benzylsulfonyl)piperidine: Lacks the methyl groups, leading to different chemical properties.

    3,5-Dimethylpiperidine: Lacks the benzylsulfonyl group, resulting in different reactivity and applications.

    1-(Benzylsulfonyl)-4-methylpiperidine: Similar structure but with a different substitution pattern, affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

1-benzylsulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C14H21NO2S/c1-12-8-13(2)10-15(9-12)18(16,17)11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

XAIJIYBFEHXESM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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